molecular formula C14H7Cl2F6N3O B2562122 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime CAS No. 400081-12-1

3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime

Cat. No.: B2562122
CAS No.: 400081-12-1
M. Wt: 418.12
InChI Key: NMWSJSGJWQVXIM-VVAXDPKNSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of agrochemicals and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized through various methods including halogenation, nucleophilic substitution, and cross-coupling reactions .

Scientific Research Applications

Synthesis Techniques and Reactivity

The compound 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime, involved in various synthetic processes, demonstrates the compound's versatility and reactivity in organic synthesis. For instance, Sonogashira-type cross-coupling reactions have utilized similar trifluoromethyl-substituted pyridine derivatives as precursors to synthesize a variety of complex molecules, indicating the potential for creating novel compounds with this functional group (Vilkauskaitė, Šačkus, & Holzer, 2011). These methodologies underscore the importance of such compounds in constructing pyridine-based heterocycles, which are prevalent in many bioactive molecules.

Complex Formation in Coordination Chemistry

In coordination chemistry, pyridinecarbaldehyde oximes, including those with trifluoromethyl groups, play a crucial role in forming metal complexes. Research by Konidaris et al. (2009) on zinc(II) complexes has shown that the position of the oxime group significantly influences the structure of the resulting complexes, with different pyridyl oximes leading to either dinuclear or trinuclear formations. This highlights the compound's utility in developing materials with specific structural properties (Konidaris et al., 2009).

Applications in Material Science

The reactivity of pyridinecarbaldehyde oximes extends to material science, where these compounds are utilized in synthesizing novel materials. For example, the alkylation of pyridinecarbaldehyde oximes has led to new amino alcohols, showcasing the compound's role in creating functional materials with potential applications in various fields, including catalysis and organic electronics (Şen, Kar, & Kurbanov, 2007).

Catalysis and Organic Transformations

Deprotonative coupling catalyzed by HMDS-amide bases, involving pyridine derivatives, emphasizes the compound's applicability in facilitating novel organic transformations. This method demonstrates how such compounds can be integrated into catalytic processes to achieve efficient bond formation, underscoring their significance in synthetic organic chemistry (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound, especially those with halogens or other potentially reactive groups .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the widespread use of pyridine derivatives in various industries, it’s possible that this compound could have interesting applications in areas like pharmaceuticals or agrochemicals .

Properties

IUPAC Name

(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F6N3O/c15-9-1-7(13(17,18)19)3-23-11(9)5-25-26-6-12-10(16)2-8(4-24-12)14(20,21)22/h1-5H,6H2/b25-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSJSGJWQVXIM-VVAXDPKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CON=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)CO/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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